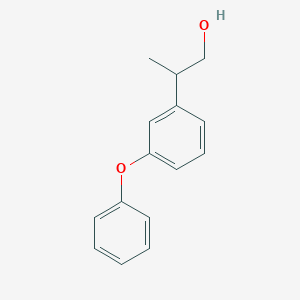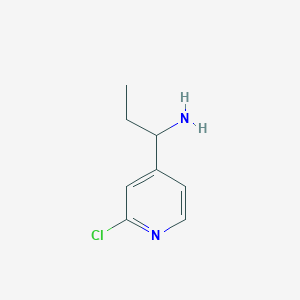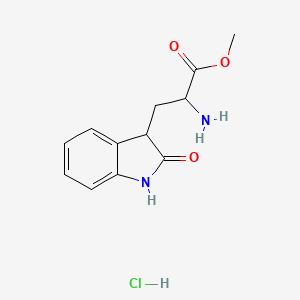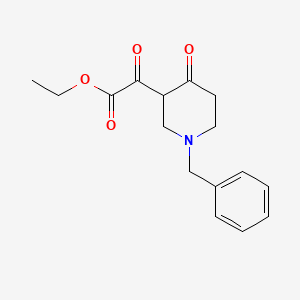
Fenoprofenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenoprofenol can be synthesized through several methods. One common method involves the reaction of 3-phenoxybenzoyl chloride with propionic acid in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced using a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fenoprofenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Fenoprofenol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of NSAID synthesis and reactivity.
Biology: this compound is used to study the effects of NSAIDs on cellular processes and inflammation.
Medicine: It is investigated for its potential use in treating various inflammatory conditions and pain management.
Mechanism of Action
Fenoprofenol exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking COX activity, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The primary molecular targets are COX-1 and COX-2 enzymes, and the pathways involved include the arachidonic acid pathway .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to Fenoprofenol.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
This compound is unique in its specific inhibition of COX enzymes and its stereoselective conversion from the R-enantiomer to the S-enantiomer, which is the active form . This stereoselective conversion is not observed in all NSAIDs, making this compound distinct in its pharmacological profile .
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H16O2/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-10,12,16H,11H2,1H3 |
InChI Key |
GATMACMMBWIGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)



![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)

![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
![2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)



![2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol](/img/structure/B12275506.png)
